

# A Comparative Guide to the X-ray Crystallography of Bromo-Phenyl Heterocyclic Derivatives

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## Compound of Interest

Compound Name: 5-Bromo-2-phenylpyrimidine

Cat. No.: B1286401

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This guide provides a comparative analysis of the X-ray crystallographic data of **5-bromo-2-phenylpyrimidine** derivatives and structurally related compounds. The following sections detail the crystallographic parameters, experimental protocols for synthesis and data collection, and visual representations of the molecular structures and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate an understanding of the solid-state properties of these important chemical scaffolds.

While a specific crystallographic study for the parent **5-Bromo-2-phenylpyrimidine** was not identified in the available literature, this guide presents data for closely related bromo-phenyl heterocyclic derivatives to provide insights into their three-dimensional structures. The primary focus is on 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, with a comparative analysis against 5-Bromo-N3-phenylpyrazine-2,3-diamine.

## Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for two representative bromo-phenyl heterocyclic derivatives. These compounds, while not exact **5-bromo-2-phenylpyrimidine** derivatives, share key structural motifs and provide valuable comparative insights into the effects of substituent changes on the crystal packing and molecular geometry.

Parameter	5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[1]	5-Bromo-N3-phenylpyrazine-2,3-diamine[2]
Chemical Formula	C <sub>12</sub> H <sub>9</sub> BrFNO	C <sub>10</sub> H <sub>9</sub> BrN <sub>4</sub>
Molecular Weight	282.11	265.12
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c
a (Å)	3.9376 (4)	7.4834 (8)
b (Å)	20.999 (3)	15.4038 (17)
c (Å)	13.2700 (15)	9.2079 (10)
β (°)	95.035 (7)	91.307 (2)
Volume (Å <sup>3</sup> )	1093.0 (2)	1061.1 (2)
Z	4	4
Temperature (K)	296	293
Radiation	Mo Kα	Mo Kα
Reflections Collected	7773	5494
Independent Reflections	2027	1871
R <sub>int</sub>	0.042	0.022
Final R indices [I>2σ(I)]	R1 = 0.035, wR2 = 0.078	R1 = 0.025, wR2 = 0.059

## Experimental Protocols

The methodologies for the synthesis and X-ray crystallographic analysis of the featured compounds are detailed below. These protocols provide a basis for the replication of the experiments and a deeper understanding of the data presented.

Synthesis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[1]

A solution of 5-bromo-2-fluoropyridine (0.20 g, 1.13 mmol) and 5-bromo-2-methoxyphenylboronic acid (0.314 g, 1.36 mmol) in 6 ml of dioxane was prepared. To this,  $K_3PO_4$  (0.361 g, 1.7 mmol) in 1 ml of  $H_2O$  and  $Pd(PPh_3)_4$  (1.5 mole %) were added under a nitrogen atmosphere. The reaction mixture was refluxed for 8 hours at 373 K. After cooling, 20 ml of distilled water was added, and the aqueous layer was extracted three times with ethyl acetate (3 x 15 ml). The combined organic layers were evaporated in vacuo to yield the crude product. Colorless needle-like crystals suitable for X-ray diffraction were obtained by recrystallization from a saturated solution of chloroform and methanol.

X-ray Data Collection and Structure Refinement for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[1]

Data collection was performed on a Bruker Kappa APEXII CCD diffractometer using Mo  $K\alpha$  radiation. A multi-scan absorption correction was applied using SADABS. The structure was solved by direct methods and refined on  $F^2$  using the SHELXTL software package. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Synthesis of 5-Bromo-N3-phenylpyrazine-2,3-diamine[2]

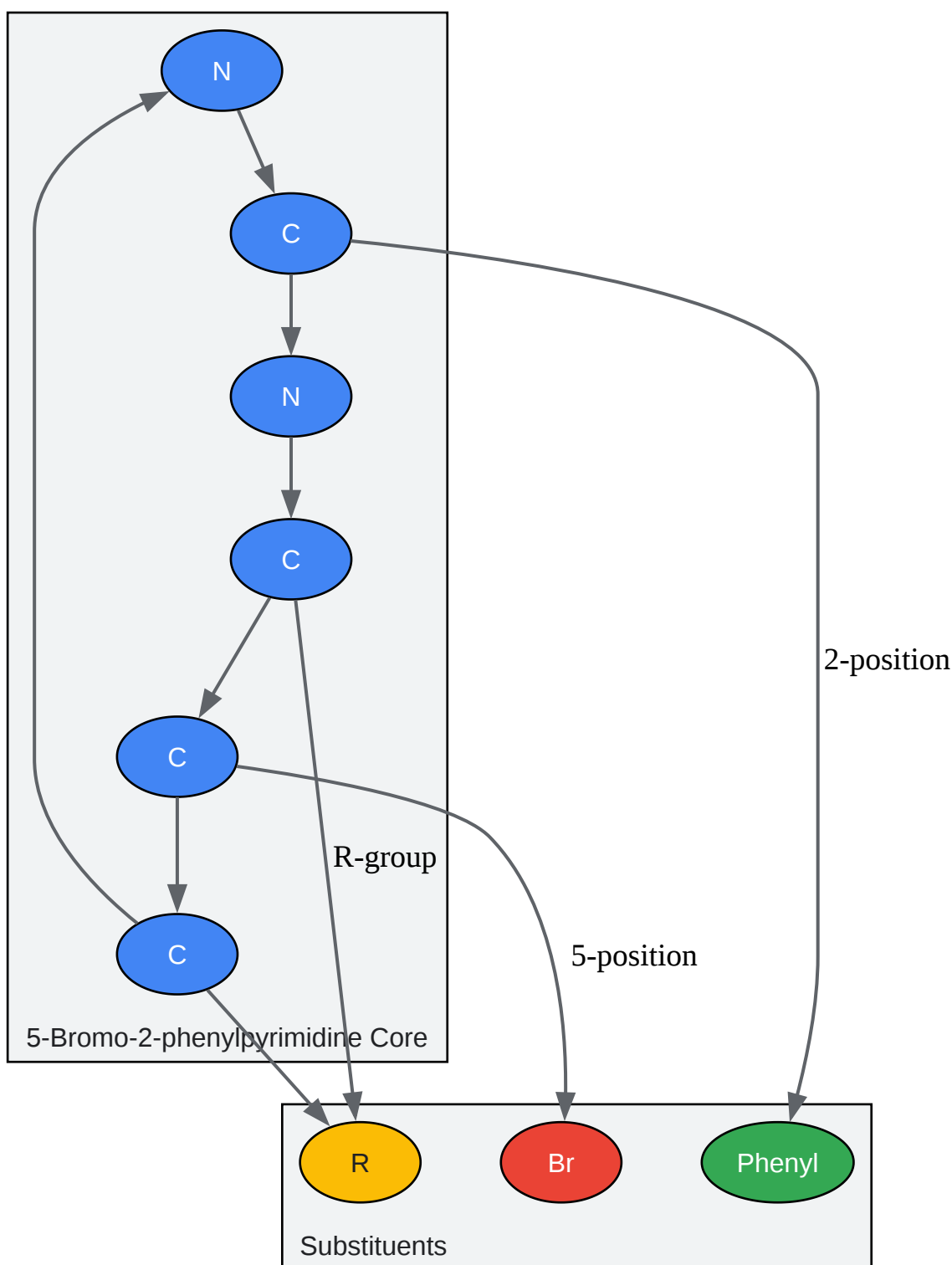
While the specific synthesis protocol for this exact compound is not detailed in the provided search result, a general method for the synthesis of similar pyrazine derivatives involves the condensation of a diamine with an  $\alpha$ -dicarbonyl compound, followed by bromination.

X-ray Data Collection and Structure Refinement for 5-Bromo-N3-phenylpyrazine-2,3-diamine[2]

Single crystal X-ray diffraction data were collected on a Bruker SMART APEX diffractometer with Mo  $K\alpha$  radiation. The data was corrected for absorption effects using the SADABS program. The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were included in calculated positions and refined with a riding model.

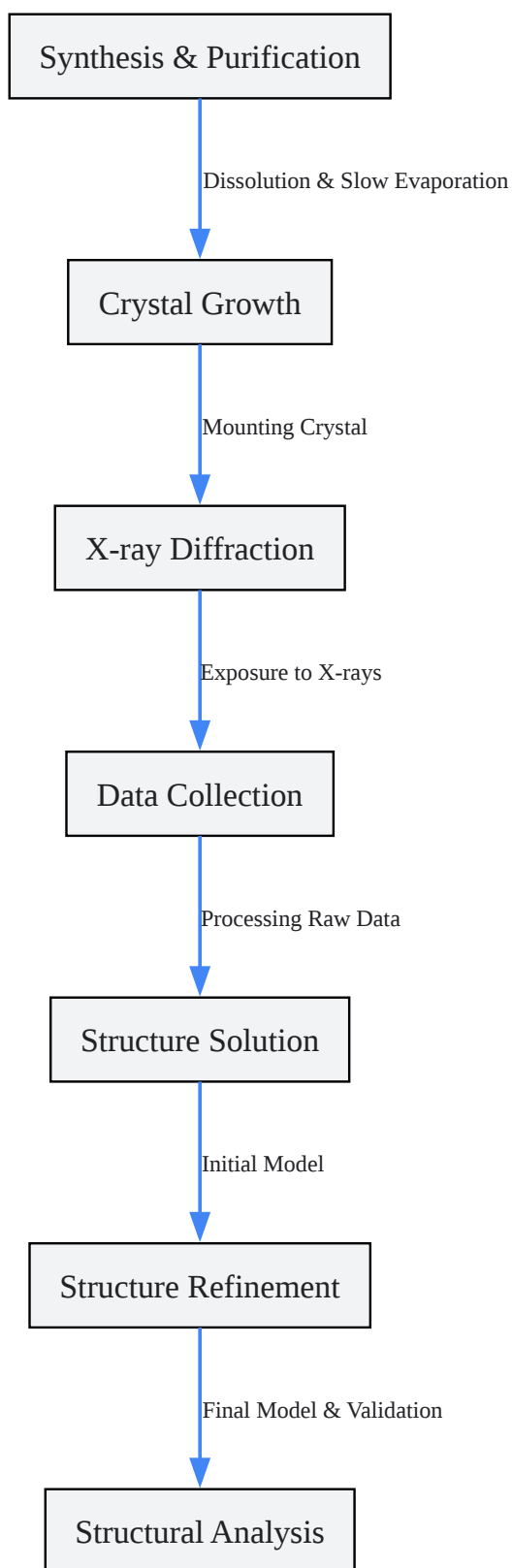
## Visualizations

The following diagrams illustrate the molecular structure of a representative **5-Bromo-2-phenylpyrimidine** derivative and the general workflow of an X-ray crystallography experiment.



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Caption: Molecular structure of a generic **5-Bromo-2-phenylpyrimidine** derivative.



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Caption: General workflow of an X-ray crystallography experiment.

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## References

- 1. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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